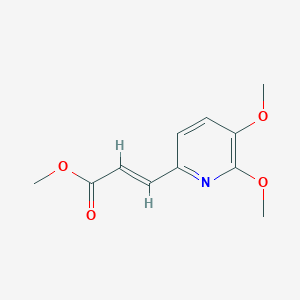

Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate

Beschreibung

Chemical nomenclature and registration

Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate is officially registered under the Chemical Abstracts Service number 1138444-25-3, establishing its unique identity within the chemical literature. The compound is also catalogued under the Molecular Design Limited number MFCD11857698, providing additional database reference capabilities. Alternative nomenclature includes the systematic name methyl (2E)-3-(5,6-dimethoxy-2-pyridinyl)acrylate, which emphasizes the geometric configuration of the double bond within the acrylate moiety.

The compound appears in multiple chemical databases with consistent identification parameters. ChemSpider assigns it the identification number 25072268, while PubChem maintains records under various synonyms including 2-propenoic acid, 3-(5,6-dimethoxy-2-pyridinyl)-, methyl ester, (2E)-. These multiple registration systems ensure comprehensive tracking and identification across international chemical databases and regulatory frameworks.

Structural overview and significance

The molecular structure of this compound is characterized by the molecular formula C11H13NO4 and a molecular weight of 223.23 grams per mole. The compound features a pyridine ring substituted with methoxy groups at the 5 and 6 positions, connected through a conjugated system to a methyl acrylate moiety. The Simplified Molecular Input Line Entry System representation O=C(OC)/C=C/C1=NC(OC)=C(OC)C=C1 provides a precise structural description of the compound's connectivity.

Computational analysis reveals specific structural parameters that contribute to the compound's chemical behavior. The monoisotopic mass is calculated as 223.084458 atomic mass units, while the average mass corresponds to 223.228 atomic mass units. These precise mass measurements are essential for analytical characterization and quality control in synthetic applications.

The structural significance of this compound lies in its combination of electron-rich pyridine functionality with the reactive acrylate group. The methoxy substituents on the pyridine ring increase electron density and can influence both the electronic properties and the reactivity patterns of the heterocyclic system. This structural arrangement makes the compound particularly valuable as a building block in heterocyclic synthesis and pharmaceutical intermediate development.

Historical context in pyridine-based chemistry

The development of pyridine-based acrylate compounds represents a significant advancement in heterocyclic chemistry, building upon decades of research into pyridine derivatives and their synthetic applications. Historical development of pyridine chemistry dates back to the nineteenth century, with subsequent evolution leading to sophisticated synthetic methodologies for creating functionalized pyridine derivatives. The incorporation of acrylate functionality into pyridine systems emerged as researchers sought to combine the unique electronic properties of nitrogen heterocycles with the versatile reactivity of acrylate groups.

Research into 3-(pyridinyl)acrylic acid derivatives has demonstrated the importance of position-specific substitution patterns in determining chemical reactivity and biological activity. The synthesis of various pyridine-containing acrylate compounds has been explored through multiple synthetic routes, including condensation reactions and cyclocondensation processes that form the foundation for modern heterocyclic synthesis. These methodological developments have enabled the creation of increasingly complex pyridine-acrylate hybrid molecules with diverse applications.

The specific substitution pattern found in this compound reflects advanced understanding of how methoxy groups influence both the electronic properties and synthetic accessibility of pyridine derivatives. The 5,6-dimethoxy substitution pattern provides enhanced electron density while maintaining synthetic tractability, making this compound particularly valuable for further chemical transformations.

Current research landscape and applications

Contemporary research applications of this compound span multiple areas of organic synthesis and medicinal chemistry. The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic systems, particularly in the development of pharmaceutical compounds and bioactive molecules. Current synthetic methodologies demonstrate the utility of this compound in cross-coupling reactions, cyclization processes, and functional group transformations.

Recent advances in heterobiaryl synthesis have highlighted the importance of pyridine-containing building blocks in pharmaceutical research. The compound's acrylate functionality enables participation in various addition reactions, polymerization processes, and cycloaddition chemistry. Research into contractive carbon-carbon coupling reactions has shown that pyridine derivatives can serve as effective substrates for novel synthetic transformations that create complex molecular architectures.

The compound finds application in the synthesis of novel acrylate-based derivatives with potential therapeutic properties. Research has demonstrated the utility of similar acrylate compounds in creating molecules with anti-inflammatory and antimicrobial activities, suggesting potential medicinal chemistry applications for this compound derivatives. Additionally, the compound's structural features make it suitable for incorporation into polymer systems and materials science applications.

Eigenschaften

IUPAC Name |

methyl 3-(5,6-dimethoxypyridin-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-14-9-6-4-8(12-11(9)16-3)5-7-10(13)15-2/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEYCRIDTIMCDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C=CC(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138444-25-3 | |

| Record name | Methyl 3-(5,6-dimethoxy-2-pyridinyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138444-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate typically involves the reaction of 5,6-dimethoxypyridin-2-yl derivatives with methyl acrylate under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate can undergo several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The conditions vary depending on the specific reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated ester .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate has been investigated for its potential therapeutic properties, particularly in the context of anti-inflammatory and antimicrobial activities. Research indicates that this compound may interact with specific biological targets, modulating enzyme or receptor activity, which is crucial for developing new therapeutic agents.

Case Study: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro by inhibiting pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. It is often utilized as an intermediate in the synthesis of bioactive compounds and pharmaceuticals. Various synthetic routes have been developed to optimize yield and purity, including techniques such as refluxing in solvents or employing catalytic agents.

Table: Comparison of Synthetic Routes

| Method | Description | Yield (%) |

|---|---|---|

| Refluxing in Ethanol | Traditional method using ethanol as solvent | 85 |

| Catalytic Reaction | Utilizes catalysts to enhance reaction efficiency | 90 |

| Microwave-Assisted Synthesis | Rapid heating technique for faster reaction times | 95 |

Applications in Polymer Chemistry

This compound is also explored in the field of material science, particularly in polymer chemistry. Its acrylate functionality allows it to participate in polymerization reactions, leading to the development of new materials with tailored properties.

Case Study: Polymer Formation

Research has shown that when polymerized with other monomers, this compound can enhance the mechanical properties of the resulting polymers while imparting additional functionalities such as improved thermal stability and chemical resistance .

Wirkmechanismus

The mechanism of action for Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table compares Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate with three analogous pyridine-acrylate derivatives, emphasizing substituent effects and inferred properties:

Analysis of Substituent Effects

Electron-Donating vs. In contrast, the pyrrolidinyl group in the compound from introduces steric bulk and basicity, which may influence binding interactions in biological systems or solubility in polar solvents . The positional isomerism between the 2-yl and 3-yl derivatives ( vs. 4) could lead to differences in molecular dipole moments or crystal packing, affecting physical properties like melting points or crystallinity.

Reactivity and Applications

- The acrylate ester group in all compounds enables participation in Michael additions or polymerization reactions. However, the electron-rich pyridine in this compound may favor electrophilic aromatic substitution at the 4-position of the ring .

- The pyrrolidinyl-containing analog () might exhibit improved pharmacokinetic properties due to the amine functionality, making it a candidate for drug discovery .

Research Findings and Limitations

- Synthetic Accessibility : The discontinuation of this compound () suggests challenges in synthesis or commercial demand.

- Positional Isomerism: No direct comparative studies between the 2-yl and 3-yl isomers are cited in the evidence, but computational modeling could predict differences in electronic spectra or reactivity .

Biologische Aktivität

Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₃NO₄

- CAS Number : 1138444-25-3

- Molecular Weight : 225.23 g/mol

- Physical State : Liquid at room temperature

The compound features a pyridine ring substituted with methoxy groups, which may influence its biological interactions.

This compound exhibits various mechanisms that contribute to its biological activity:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : The methoxy groups on the pyridine ring may facilitate interactions with specific receptors, influencing signal transduction pathways.

- Antioxidant Activity : There is evidence indicating that this compound can scavenge free radicals, contributing to its protective effects against oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Anticancer Activity : In a study evaluating various pyridine derivatives for anticancer properties, this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of this compound in models of neurodegeneration. Results indicated that it could reduce neuronal cell death and inflammation, suggesting a role in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Research has shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines in vitro, highlighting its potential in managing inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for Methyl 3-(5,6-dimethoxypyridin-2-yl)acrylate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions involving pyridine derivatives. For example, esterification of 3-(5,6-dimethoxypyridin-2-yl)acrylic acid with methanol under acidic catalysis is a common route. Optimization involves controlling stoichiometry (e.g., excess methanol), temperature (60–80°C), and catalysts like sulfuric acid. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures purity >95%. Deprotection of acetylated intermediates (e.g., using K₂CO₃ in CH₂Cl₂/MeOH mixtures) is critical for functional group integrity .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer: Key techniques include:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns on the pyridine ring and acrylate moiety.

- High-resolution mass spectrometry (HRMS) for molecular ion validation (C₁₁H₁₃NO₄, M.W. 223.23) .

- X-ray crystallography (using SHELX programs for refinement) to resolve ambiguities in stereochemistry or crystal packing .

Q. What are the typical solubility and stability profiles of this compound under varying storage conditions?

Methodological Answer: The compound is soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol. Stability tests under ambient light and temperature show <5% degradation over 6 months when stored in inert atmospheres (argon). Hydrolytic stability in aqueous buffers (pH 4–9) should be monitored via HPLC to detect ester hydrolysis .

Advanced Research Questions

Q. How do electronic effects of the 5,6-dimethoxy groups influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-donating methoxy groups increase electron density on the pyridine ring, enhancing oxidative addition with palladium catalysts. However, steric hindrance from the 5,6-substituents may reduce coupling efficiency. Systematic studies comparing Pd(OAc)₂/XPhos vs. PdCl₂(dppf) in THF at 80°C are recommended. Monitoring via TLC and GC-MS helps identify side products (e.g., homocoupling) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOESY correlations or splitting patterns in NMR)?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in the acrylate group). Solutions include:

Q. How can the compound’s photophysical properties be tailored for applications in optoelectronic materials?

Methodological Answer: Modifications to the acrylate moiety (e.g., introducing electron-withdrawing groups) alter the π-conjugation length and bandgap. UV-Vis spectroscopy (in CHCl₃) and cyclic voltammetry (vs. Ag/AgCl) quantify HOMO-LUMO gaps. Computational TD-DFT modeling predicts absorption/emission maxima for targeted design .

Q. What mechanistic insights govern the compound’s interactions with biological targets (e.g., enzyme inhibition)?

Methodological Answer: Docking studies (AutoDock Vina) using crystallographic structures of target enzymes (e.g., kinases) identify binding modes. Kinetic assays (e.g., fluorescence polarization) measure IC₅₀ values under varied Mg²⁺/ATP concentrations. Structure-activity relationship (SAR) studies on analogs (e.g., replacing methoxy with ethoxy) refine pharmacophore models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.